N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
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Overview
Description
N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multiple steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Dimethylamino Phenyl Group: This step involves the reaction of a dimethylamino phenyl derivative with the intermediate compound.
Incorporation of the Pyrrolidinyl Ethyl Group: The final step includes the addition of the pyrrolidinyl ethyl group through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halides, such as benzyl chloride, and bases, such as sodium hydroxide (NaOH), are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)ethyl)oxalamide: Lacks the pyrrolidinyl group.
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(morpholin-1-yl)ethyl)oxalamide: Contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is unique due to the presence of the pyrrolidinyl ethyl group, which may confer specific chemical and biological properties that are distinct from similar compounds.
Biological Activity
N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a compound of increasing interest within the field of medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of benzylamine with 2-[4-(dimethylamino)phenyl]ethylamine in the presence of ethanediamide. The reaction typically occurs under reflux conditions using solvents such as dichloromethane or ethanol to ensure complete conversion to the desired product. Industrial methods may utilize continuous flow synthesis for enhanced efficiency and yield .
The biological activity of this compound primarily involves its interaction with specific molecular targets, including various enzymes and receptors. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes that play critical roles in metabolic pathways.
- Modulation of Signal Transduction Pathways : It can alter pathways that regulate cellular functions.
- Gene Expression Modulation : The compound may influence the expression of genes related to various biological processes .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly linked to its interaction with neurotransmitter systems.
- Analgesic Effects : It may also possess analgesic properties, making it a candidate for pain management therapies.
- Cognitive Enhancement : There are indications that it could improve cognitive functions, which is particularly relevant in neurodegenerative disease contexts.
Study 1: Antidepressant Properties
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the brain, suggesting its potential as a novel antidepressant .
Study 2: Analgesic Activity
In another investigation, the compound was tested for its analgesic effects using a formalin-induced pain model. Results showed a notable decrease in pain responses at various dosages, indicating its efficacy as an analgesic agent .
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antidepressant | Reduced depressive-like behaviors | |
Analgesic | Decreased pain responses | |
Cognitive Enhancement | Improved cognitive functions |
Properties
IUPAC Name |
N-benzyl-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-26(2)20-12-10-19(11-13-20)21(27-14-6-7-15-27)17-25-23(29)22(28)24-16-18-8-4-3-5-9-18/h3-5,8-13,21H,6-7,14-17H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKQQOUXDRLBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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